molecular formula C18H23NO4 B249112 N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine

N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine

Cat. No. B249112
M. Wt: 317.4 g/mol
InChI Key: VTXXVKIYLWZZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids, and its chemical structure is similar to that of the well-known synthetic cannabinoid, AB-CHMINACA.

Mechanism of Action

MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. MMB-CHMINACA also has a moderate affinity for the CB2 receptor, which is mainly found in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. MMB-CHMINACA also has the potential to cause adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-CHMINACA in lab experiments is its potent psychoactive effects, which make it an ideal reference standard for the identification and quantification of synthetic cannabinoids in biological samples. However, the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects. Therefore, researchers must exercise caution when working with this compound and follow appropriate safety protocols.

Future Directions

There are several future directions for research on MMB-CHMINACA. One area of interest is the development of new synthetic cannabinoids that have similar or improved therapeutic effects with fewer adverse effects. Additionally, researchers are exploring the potential of MMB-CHMINACA as a therapeutic agent for various medical conditions, including chronic pain, anxiety, and depression. Further research is needed to fully understand the biochemical and physiological effects of MMB-CHMINACA and its potential as a therapeutic agent.
Conclusion:
In conclusion, MMB-CHMINACA is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. While the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its potential as a therapeutic agent.

Synthesis Methods

MMB-CHMINACA can be synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of the intermediate compound, 2-methoxybenzylamine, which is then reacted with 3,4,5-trimethoxybenzyl chloride to form MMB-CHMINACA. The final product is purified using chromatography techniques to obtain a pure compound.

Scientific Research Applications

MMB-CHMINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is often used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, MMB-CHMINACA has been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3

InChI Key

VTXXVKIYLWZZEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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